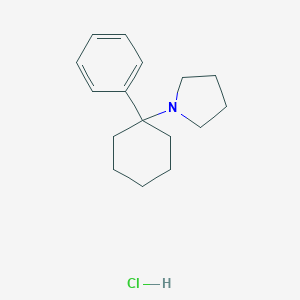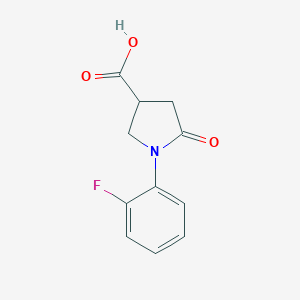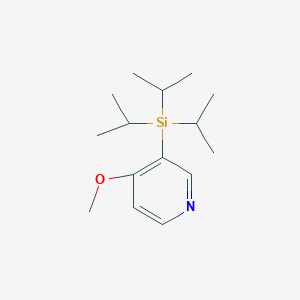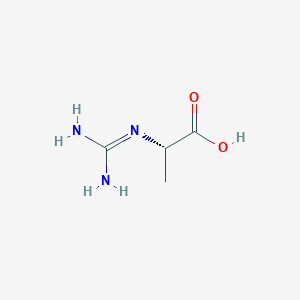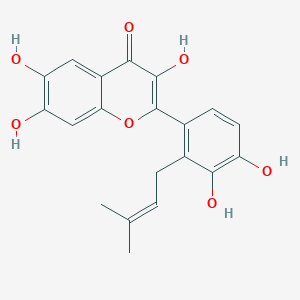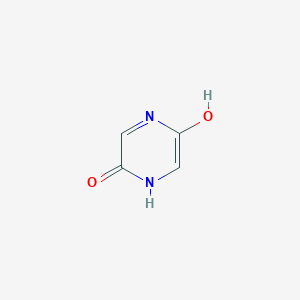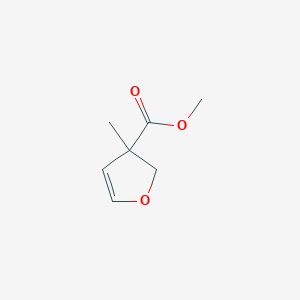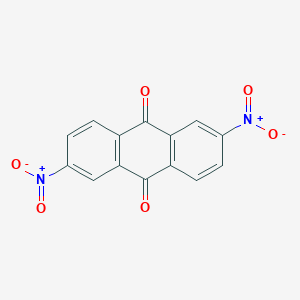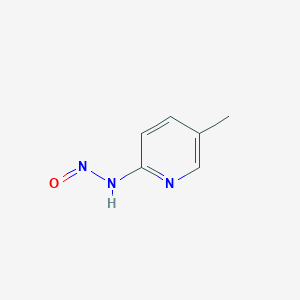![molecular formula C15H31N5O6 B162036 (2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]propanoic acid;(2S)-2,6-diaminohexanoic acid CAS No. 130059-78-8](/img/structure/B162036.png)
(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]propanoic acid;(2S)-2,6-diaminohexanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]propanoic acid;(2S)-2,6-diaminohexanoic acid is a synthetic polypeptide composed of lysine and a repeating tripeptide sequence of alanyl-alanyl-alanine. This compound is part of the broader class of poly(amino acids), which are known for their potential applications in various fields such as biomedicine, nanotechnology, and materials science. The unique sequence and structure of poly(lysine(alanyl-alanyl-alanine)) endow it with specific properties that make it suitable for diverse scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: (2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]propanoic acid;(2S)-2,6-diaminohexanoic acid can be synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process typically involves the following steps:
Attachment of the first amino acid: to a solid resin support.
Sequential addition of protected amino acids: (lysine, alanyl-alanyl-alanine) using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: of the amino acid side chains and cleavage of the peptide from the resin using trifluoroacetic acid (TFA).
Industrial Production Methods: While SPPS is suitable for laboratory-scale synthesis, industrial production may involve solution-phase synthesis or chemoenzymatic methods to achieve higher yields and scalability. These methods often require optimization of reaction conditions, such as temperature, pH, and solvent systems, to ensure efficient polymerization and high purity of the final product.
化学反应分析
Types of Reactions: (2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]propanoic acid;(2S)-2,6-diaminohexanoic acid can undergo various chemical reactions, including:
Oxidation: The amino groups in lysine can be oxidized to form aldehydes or carboxylic acids.
Reduction: Reduction of disulfide bonds (if present) can be achieved using reducing agents like dithiothreitol (DTT).
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or sodium periodate (NaIO4) under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in aqueous solutions.
Substitution: N-hydroxysuccinimide (NHS) esters or carbodiimides in organic solvents.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Free thiols or reduced peptides.
Substitution: Functionalized peptides with varying side chains.
科学研究应用
(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]propanoic acid;(2S)-2,6-diaminohexanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and polymerization techniques.
Biology: Employed in cell culture studies to enhance cell adhesion and proliferation.
Medicine: Investigated for drug delivery systems due to its biocompatibility and ability to form nanoparticles.
Industry: Utilized in the development of biodegradable plastics and eco-friendly materials.
作用机制
The mechanism of action of poly(lysine(alanyl-alanyl-alanine)) is primarily based on its interaction with biological membranes and proteins. The lysine residues provide positive charges that facilitate binding to negatively charged cell membranes, enhancing cellular uptake. The alanyl-alanyl-alanine sequence contributes to the structural stability and hydrophobic interactions, promoting self-assembly into nanoparticles or hydrogels. These properties make it an effective carrier for drug delivery and a scaffold for tissue engineering.
相似化合物的比较
(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]propanoic acid;(2S)-2,6-diaminohexanoic acid can be compared with other poly(amino acids) such as:
Poly(lysine): Similar in terms of lysine content but lacks the specific alanyl-alanyl-alanine sequence, resulting in different structural and functional properties.
Poly(glutamic acid): Contains glutamic acid instead of lysine, leading to different charge properties and applications.
Poly(aspartic acid): Another poly(amino acid) with distinct properties due to the presence of aspartic acid.
The uniqueness of poly(lysine(alanyl-alanyl-alanine)) lies in its specific sequence, which imparts unique structural and functional characteristics, making it suitable for specialized applications in biomedicine and materials science.
属性
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]propanoic acid;(2S)-2,6-diaminohexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O4.C6H14N2O2/c1-4(10)7(13)11-5(2)8(14)12-6(3)9(15)16;7-4-2-1-3-5(8)6(9)10/h4-6H,10H2,1-3H3,(H,11,13)(H,12,14)(H,15,16);5H,1-4,7-8H2,(H,9,10)/t4-,5-,6-;5-/m00/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTXFPWGSRDWVOW-QVRDIQFFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NC(C)C(=O)O)N.C(CCN)CC(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)O)N.C(CCN)C[C@@H](C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H31N5O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90156328 |
Source


|
| Record name | Poly(lysine(alanyl-alanyl-alanine)) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90156328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.44 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130059-78-8 |
Source


|
| Record name | Poly(lysine(alanyl-alanyl-alanine)) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90156328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
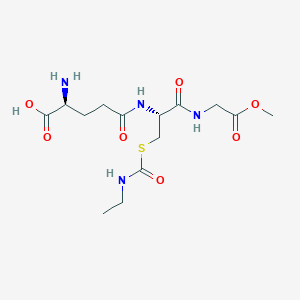
![(2R,3S,5R)-2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(6-chloropurin-9-yl)oxolan-3-ol](/img/structure/B161960.png)
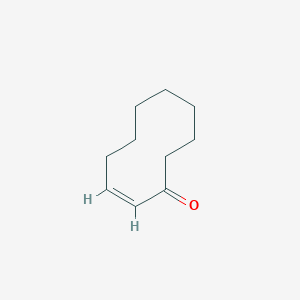
![(1R,3S,6S,10S,11R)-3,12-dimethyl-7-methylidene-2,9-dioxatetracyclo[9.3.0.01,3.06,10]tetradec-12-ene-8,14-dione](/img/structure/B161963.png)
